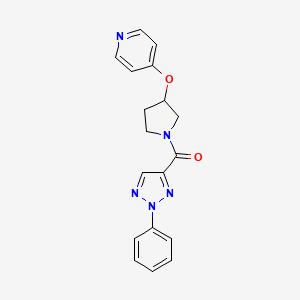

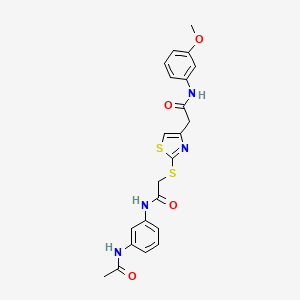

![molecular formula C20H27N3O2S B2785808 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide CAS No. 1049550-32-4](/img/structure/B2785808.png)

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide” is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial and anti-inflammatory effects .

Synthesis Analysis

The synthesis of phenylpiperazine derivatives often involves the reductive amination of substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives is typically characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

Phenylpiperazine derivatives have been found to exhibit significant antibacterial and antifungal activity . This suggests that they may interact with bacterial and fungal proteins in a way that inhibits their growth.Physical And Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus .Mécanisme D'action

Target of Action

The primary target of 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . By inhibiting AChE, the compound increases the level of ACh, a neurotransmitter that plays an important role in learning and memory .

Biochemical Pathways

The inhibition of AChE leads to an increase in the level of ACh, which in turn affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. Therefore, the compound’s action on this pathway could potentially alleviate the cognitive decline observed in conditions like AD .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the brain

Result of Action

The inhibition of AChE by this compound results in an increase in the level of ACh . This increase can enhance cholinergic neurotransmission, potentially improving learning and memory . Therefore, the compound could have potential therapeutic benefits in conditions characterized by cognitive decline, such as AD .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide in lab experiments is its high affinity for various receptors in the brain. This makes it a useful tool for studying the effects of receptor activation or inhibition on behavior and cognition. However, one limitation is that this compound has not been extensively studied in humans, so its effects in vivo are not well understood.

Orientations Futures

There are several future directions for research on 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide. One direction is to investigate its potential use in the treatment of depression and anxiety disorders. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research is needed to understand the long-term effects of this compound and its potential for abuse or addiction.

Méthodes De Synthèse

The synthesis of 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide involves the reaction of 4-phenylpiperazine with 3-chloropropylmethanesulfonate in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with N-phenylbenzamide to yield the final product. This method has been optimized to produce high yields of the compound with good purity.

Applications De Recherche Scientifique

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have an affinity for a variety of receptors in the brain, including the dopamine, serotonin, and adrenergic receptors. This compound has been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.

Safety and Hazards

The safety and hazards associated with phenylpiperazine derivatives would depend on their specific chemical structure and biological activity. Some phenylpiperazine derivatives have been found to exhibit anti-inflammatory activity and were classified in the GHS category 300 < LD50 < 2000 mg/kg, suggesting a moderate level of toxicity .

Propriétés

IUPAC Name |

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c24-26(25,18-19-8-3-1-4-9-19)21-12-7-13-22-14-16-23(17-15-22)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENIYYYIWZBIHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

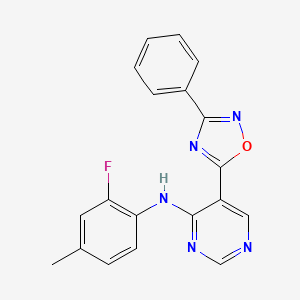

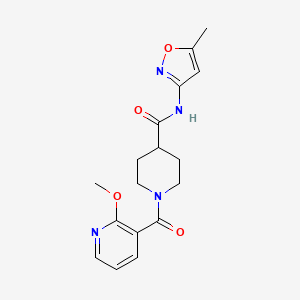

![2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2785725.png)

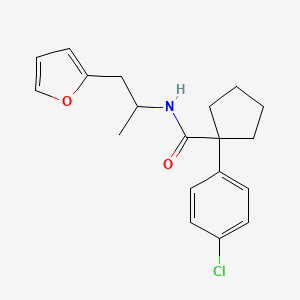

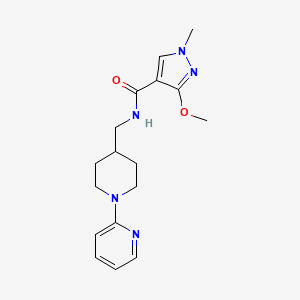

![N~1~-(4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2785730.png)

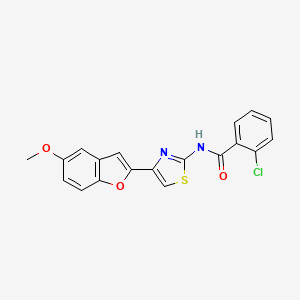

![N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2785731.png)

![3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2785742.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2785745.png)